molecular formula C14H19N3OS2 B5236447 N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide

N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide

Cat. No. B5236447
M. Wt: 309.5 g/mol
InChI Key: PRVVZYXWUVKEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide, also known as ABT-202, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of hydrazinecarbothioamides and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide is not fully understood. However, it has been suggested that N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide may act as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), which is involved in the synthesis of cholesterol. N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide may also inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has been shown to reduce amyloid beta accumulation in the brain, which may have implications for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have a wide range of potential therapeutic applications, which makes it a valuable compound for scientific research. However, there are also limitations to using N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapies. Finally, more research is needed to determine the safety and potential side effects of N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide, particularly in human trials.

Synthesis Methods

N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has been synthesized using various methods. One of the most common methods involves the reaction of 2-bromo-N-allylacetamide with 3-mercaptobenzoic acid in the presence of sodium hydride, followed by the reaction with hydrazine hydrate and carbon disulfide. This method yields N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide with a purity of over 95%.

Scientific Research Applications

N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has been studied for its potential therapeutic properties in various scientific research studies. One study found that N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has anti-inflammatory properties and can reduce inflammation in mice. Another study found that N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide can inhibit the growth of cancer cells in vitro and in vivo. N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid beta accumulation in the brain.

properties

IUPAC Name

1-(3-benzylsulfanylpropanoylamino)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS2/c1-2-9-15-14(19)17-16-13(18)8-10-20-11-12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVVZYXWUVKEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)CCSCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzylsulfanyl)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

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